molecular formula C22H17ClFN3O3S2 B2806861 N-(2-chloro-5-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252904-74-7

N-(2-chloro-5-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2806861
CAS No.: 1252904-74-7
M. Wt: 489.96
InChI Key: FCEDLNBKIXSOEW-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core modified with a sulfanyl acetamide linker and substituted aromatic groups. The 2-chloro-5-fluorophenyl moiety at the acetamide terminus and the 3-methoxyphenylmethyl group on the pyrimidine ring contribute to its structural uniqueness.

Properties

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O3S2/c1-30-15-4-2-3-13(9-15)11-27-21(29)20-17(7-8-31-20)26-22(27)32-12-19(28)25-18-10-14(24)5-6-16(18)23/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEDLNBKIXSOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A thieno[3,2-d]pyrimidine core.
  • A chlorofluorophenyl moiety.
  • A methoxyphenyl substituent.
  • A sulfanyl group linked to an acetamide.

This unique combination of functional groups suggests a multifaceted mechanism of action that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following sections summarize key findings regarding its biological activity.

The compound exhibits inhibitory effects on key signaling pathways involved in cancer progression. Notably, it has been shown to inhibit:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
  • AKT (Protein Kinase B)

These pathways are crucial for tumor growth and survival. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at specific phases.

Efficacy in Cell Lines

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (μM)Mechanism
HepG2 (Liver Cancer)3.105Induces apoptosis via caspase activation
PC-3 (Prostate Cancer)3.023Cell cycle arrest at G1/S phase

These findings indicate that the compound possesses potent antiproliferative properties, particularly against liver and prostate cancer cells.

Case Studies

A notable study explored the compound's effects on liver cancer cells (HepG2). The researchers observed significant cell death at low concentrations, with detailed flow cytometry analysis revealing that:

  • 56.19% of cells were arrested in the S phase when treated with the compound.
  • The treatment led to an increase in apoptotic markers, confirming its role as an effective anticancer agent.

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, it is beneficial to compare it with other known anticancer agents.

CompoundTargetIC50 (μM)Notes
DoxorubicinVarious cancers0.5 - 10Standard reference drug
Compound XVEGFR-20.075More potent than our compound against VEGFR
N-(4-chloro-phenyl)-acetamidePC-3 cells4.0Less effective than our compound

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone vs. Thieno[3,2-c]pyridine (CPA, )

The CPA compound (2-((5-((2-chlorophenyl)...acetamide) in replaces the pyrimidinone core with a thieno[3,2-c]pyridine system. The absence of the pyrimidinone’s carbonyl group reduces hydrogen-bonding capacity, which may alter kinase inhibition profiles common in such scaffolds .

Thienopyrimidinone vs. Tetrahydropyrimidine ()

Compounds 50 and 54 () feature saturated tetrahydropyrimidine cores. This difference could impact selectivity for enzymes like dihydrofolate reductase .

Substituent Analysis

Aromatic Groups

  • Target compound : 2-chloro-5-fluorophenyl and 3-methoxyphenylmethyl groups.
  • compound : 3-chloro-4-fluorophenyl and pyridin-2-yl groups. The meta/para halogen positioning in the target compound may reduce steric hindrance compared to the ortho-substituted 3-chloro-4-fluorophenyl in .
  • compound : 4-fluorophenyl and thiophen-2-yl. The thiophene’s smaller size versus 3-methoxyphenylmethyl could lower lipophilicity .

Sulfanyl Acetamide Linker

All compared compounds retain the sulfanyl acetamide moiety, critical for covalent binding or disulfide bridge formation. However, the target compound’s thienopyrimidinone-linked sulfur may offer enhanced rigidity versus triazole-linked analogs () .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Activity Insights References
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-chloro-5-fluorophenyl, 3-methoxyphenyl High rigidity, balanced electronics N/A
CPA () Thieno[3,2-c]pyridine 2-chlorophenyl, p-tolyl Reduced H-bonding capacity
Compound 50 () Tetrahydropyrimidine 2,4-difluorobenzyl, phenyl Increased flexibility
compound 1,2,4-Triazole 3-chloro-4-fluorophenyl, pyridin-2-yl Steric hindrance at ortho position
compound 1,2,4-Triazole 4-fluorophenyl, thiophen-2-yl Lower logP due to thiophene

Research Findings and Implications

  • Electronic Effects : The 3-methoxyphenylmethyl group in the target compound may enhance membrane permeability compared to halogen-heavy analogs (e.g., ’s 3-chloro-4-fluorophenyl) .
  • Metabolic Stability: The thienopyrimidinone core’s rigidity could reduce oxidative metabolism versus flexible tetrahydropyrimidines () .
  • Selectivity : The absence of a pyridine or triazole ring (cf. ) may minimize off-target interactions with kinases requiring nitrogen-rich heterocycles .

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